![molecular formula C21H25N5O3 B2807996 3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-70-7](/img/structure/B2807996.png)
3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Devices
The compound’s unique structure and electronic properties make it promising for optoelectronic applications. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and photodetectors. For instance, a study demonstrated tunable two-color patterning of poly[2-methoxy-5-(2’-ethylhexyloxy)-p-phenylene vinylene] (MEHPPV) films from a single precursor containing VU0492752-1. These patterned structures could find applications in optoelectronic devices .
Humidity Sensors
VU0492752-1 has been investigated for its potential as a humidity sensor. Humidity sensors play a crucial role in real-time respiratory monitoring and diagnostic analysis. The compound’s response to changes in humidity levels could lead to the development of wearable and flexible sensors .
Cell Viability Assays
In biological research, VU0492752-1 has been employed in cell viability assays. Specifically, it is used to assess cell viability based on redox potential. Active cells convert the water-soluble form of VU0492752-1 to an orange-colored formazan product. Unlike other viability assays, this compound does not require solubilization before quantitation, reducing assay time .
Electronic Structure Studies
Researchers have explored the electronic structure of VU0492752-1 and related compounds. For example, studies on oriented poly[2-methoxy-5-(2’-ethylhexyloxy)-1,4-phenylene-vinylene] (MEH-PPV) revealed its band structure. Understanding its electronic properties is essential for designing novel materials and devices .
Mechanism of Action
Target of Action
VU0492752-1 is a potent inhibitor of the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports monoamines, including dopamine, serotonin, norepinephrine, and histamine, from the cytosol into synaptic vesicles for storage and later release .
Mode of Action
VU0492752-1 inhibits VMAT2, reducing the storage and release of monoamines . This inhibition curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, which is thought to cause certain movement disorders .
Biochemical Pathways
The primary biochemical pathway affected by VU0492752-1 is the monoaminergic system, specifically the dopaminergic system . By inhibiting VMAT2, VU0492752-1 reduces the availability of dopamine in the synaptic cleft, thereby modulating dopaminergic neurotransmission .
Pharmacokinetics
Like other vmat2 inhibitors, it is likely to be metabolized in the liver and excreted in the urine and feces
Result of Action
The inhibition of VMAT2 by VU0492752-1 leads to a reduction in the release of dopamine, which can help manage conditions characterized by excessive dopaminergic activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of VU0492752-1. For instance, factors such as diet, lifestyle, and co-administration of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, genetic variations among individuals can also influence the drug’s effectiveness and the patient’s response .
properties
IUPAC Name |
3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-10-26-19(27)17-18(23(3)21(26)28)22-20-24(11-7-12-25(17)20)15-13-14(2)8-9-16(15)29-4/h5-6,8-9,13H,7,10-12H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHHVXZFIZNJG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
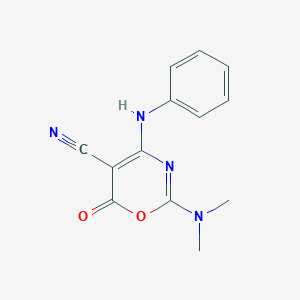

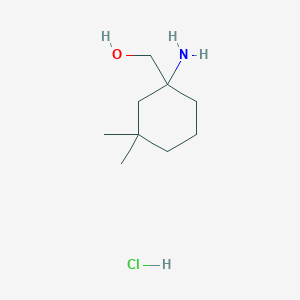
![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)
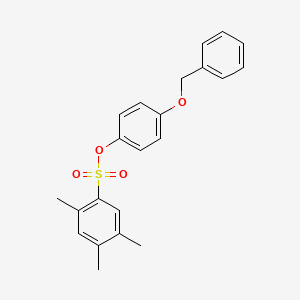
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
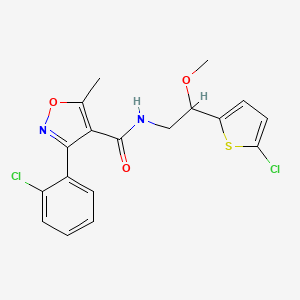
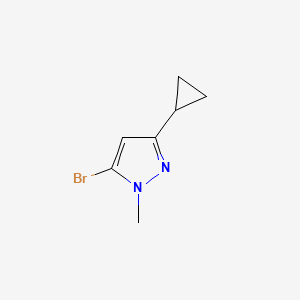
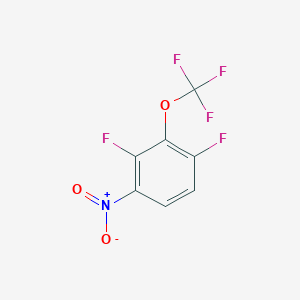
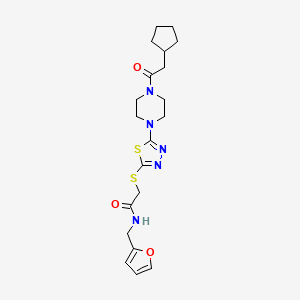
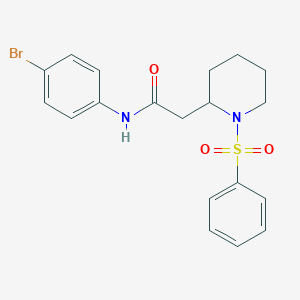
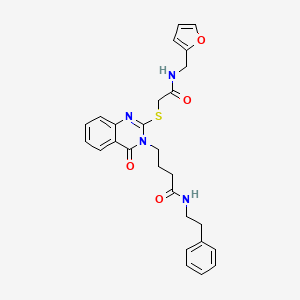
![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)